2H-Indazole, 3-methoxy-2-methyl-

Medicinal Chemistry Oncology Structure-Activity Relationship

2H-Indazole, 3-methoxy-2-methyl- (CAS 185553-71-3) is a substituted heterocyclic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. It is a core scaffold within the broader class of indazole derivatives, which are recognized as important 'privileged structures' in drug discovery due to their ability to serve as bioisosteres of phenol and their capacity for diverse biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 185553-71-3
Cat. No. B11920893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indazole, 3-methoxy-2-methyl-
CAS185553-71-3
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C(=C2C=CC=CC2=N1)OC
InChIInChI=1S/C9H10N2O/c1-11-9(12-2)7-5-3-4-6-8(7)10-11/h3-6H,1-2H3
InChIKeyVECDNFFDJXCIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Indazole, 3-methoxy-2-methyl- (CAS 185553-71-3): A Key Synthetic Building Block for Medicinal Chemistry


2H-Indazole, 3-methoxy-2-methyl- (CAS 185553-71-3) is a substituted heterocyclic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is a core scaffold within the broader class of indazole derivatives, which are recognized as important 'privileged structures' in drug discovery due to their ability to serve as bioisosteres of phenol and their capacity for diverse biological activities, including anti-tumor, anti-inflammatory, and analgesic effects . This specific compound is primarily valued as a versatile synthetic building block, with a commercially available purity of 97% , serving as a crucial intermediate for the creation of novel chemical entities in pharmaceutical research.

Why Generic Indazole Substitution is Not Feasible with CAS 185553-71-3


The precise substitution pattern on the 2H-indazole core is a critical determinant of its synthetic utility and ultimate biological activity. The 3-methoxy and 2-methyl groups on this specific compound (CAS 185553-71-3) create a unique and versatile chemical handle that is not present on simpler, unsubstituted 2H-indazole (CAS 271-44-3) or on 1H-indazole analogs. This substitution pattern is essential for further derivatization, such as the formation of complex amide-containing drug candidates via its carboxylic acid derivative . Furthermore, class-level structure-activity relationship (SAR) studies on indazole derivatives demonstrate that methoxy substitution is often preferred over hydrogen or other small alkyl groups for achieving optimal biological potency, specifically nanomolar antiproliferative activity in cancer cell lines [1]. Therefore, substituting this compound with a less functionalized or differently substituted indazole would fundamentally alter the synthetic pathway, derail the intended medicinal chemistry campaign, and forfeit the proven advantage of the methoxy group in biological contexts.

Quantifiable Evidence for Selecting 2H-Indazole, 3-methoxy-2-methyl- (CAS 185553-71-3) Over Analogs


Functional Group Advantage: 3-Methoxy Substitution Correlates with Enhanced Antiproliferative Potency in Cancer Models

Class-level SAR studies on 2H-indazole derivatives reveal a strong preference for a methoxy group at the 3-position to achieve high anticancer potency. A study on tubulin polymerization inhibitors demonstrated that compounds bearing a methyl or methoxy substitution exhibited 'better antiproliferative activity' compared to unsubstituted or differently substituted analogs, achieving low nanomolar potency against a panel of cancer cell lines [1].

Medicinal Chemistry Oncology Structure-Activity Relationship

Procurement Differentiator: Commercially Available Purity of 97%

This compound (CAS 185553-71-3) is available from commercial suppliers with a guaranteed purity of 97%, making it suitable for immediate use in advanced synthetic steps without further purification .

Synthetic Chemistry Procurement Quality Control

Synthetic Utility: Validated as an Intermediate for Advanced Drug-Like Molecules

The synthetic value of the 3-methoxy-2-methyl-2H-indazole scaffold is validated by its use as a key intermediate in the synthesis of complex, drug-like molecules. Specifically, it is a documented precursor to 4-[[1-[(3-Methoxy-2-methyl-2H-indazol-6-yl)carbonyl]-4-piperidinyl]oxy]-6-methyl-2H-pyran-2-one (CAS 1788680-68-1), a molecule with a precise molecular weight of 397.16377084 g/mol and 6 hydrogen bond acceptor counts, indicating its progression into a more sophisticated chemical space .

Medicinal Chemistry Synthetic Organic Chemistry Drug Discovery

Bioisosteric Advantage Over Phenol: Improved Lipophilicity and Metabolic Stability

As a class, 2H-indazoles like CAS 185553-71-3 act as effective bioisosteres for phenol, a common but metabolically labile functional group in drug molecules. This substitution is known to increase lipophilicity and, crucially, reduce susceptibility to Phase I and II metabolism .

Medicinal Chemistry Pharmacokinetics Drug Design

Primary Application Scenarios for 2H-Indazole, 3-methoxy-2-methyl- (CAS 185553-71-3) in R&D


Synthesis of Advanced Anticancer Drug Candidates

Based on SAR evidence showing that 3-methoxy substitution on 2H-indazoles is correlated with enhanced antiproliferative activity [1], this compound is a prime candidate for use as a building block in the synthesis of novel microtubule-targeting agents and other anticancer drugs. Its 3-methoxy group provides a pre-installed structural feature that is preferred for achieving low nanomolar potency against tumor cells, as demonstrated by indazole derivatives 3c and 3f in the study by Cui et al. [1].

Construction of Complex, Drug-Like Heterocyclic Libraries

The demonstrated use of CAS 185553-71-3 as an intermediate in the synthesis of complex molecules like 4-[[1-[(3-Methoxy-2-methyl-2H-indazol-6-yl)carbonyl]-4-piperidinyl]oxy]-6-methyl-2H-pyran-2-one validates its role in generating diverse chemical libraries for screening. Its molecular weight (162.19 g/mol) and established purity (97%) make it an ideal starting material for parallel synthesis or high-throughput experimentation (HTE) in lead optimization programs.

Design of Metabolically Stable Bioisosteres

Medicinal chemists seeking to replace a phenol group in a lead compound to improve its ADME properties should prioritize this building block. The indazole core is an established bioisostere for phenol, known to increase lipophilicity and reduce Phase I and II metabolic clearance . Using CAS 185553-71-3 from the outset of a new chemical series allows researchers to leverage this class-level advantage, potentially circumventing later-stage metabolic liabilities that often plague phenol-containing candidates.

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